molecular formula C19H21NO2 B049687 6-[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-1-ynyl]pyridine-3-carboxylic acid CAS No. 116627-76-0

6-[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-1-ynyl]pyridine-3-carboxylic acid

Cat. No. B049687
CAS RN: 116627-76-0
M. Wt: 295.4 g/mol
InChI Key: DSQMLDQMOIVLSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-1-ynyl]pyridine-3-carboxylic acid, also known as TTP488, is a small molecule drug that has been developed for the treatment of Alzheimer's disease. It works by targeting the receptor for advanced glycation end products (RAGE), which is believed to play a role in the development of Alzheimer's disease.

Mechanism of Action

The mechanism of action of 6-[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-1-ynyl]pyridine-3-carboxylic acid involves its ability to inhibit the binding of Aβ to RAGE. This is believed to prevent the activation of inflammatory pathways that contribute to the development of Alzheimer's disease. Additionally, this compound has been shown to reduce the accumulation of Aβ in the brain, which is another key feature of Alzheimer's disease pathology.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit the binding of Aβ to RAGE, this compound has been shown to reduce the expression of pro-inflammatory cytokines and chemokines in the brain. This is believed to be due to the drug's ability to inhibit the activation of the transcription factor NF-κB, which is a key regulator of inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-1-ynyl]pyridine-3-carboxylic acid for lab experiments is its specificity for RAGE. This allows researchers to study the role of RAGE in Alzheimer's disease without interfering with other pathways. However, one limitation of this compound is that it has poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on 6-[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-1-ynyl]pyridine-3-carboxylic acid. One area of interest is the development of more potent and selective RAGE inhibitors. Another area of interest is the use of this compound in combination with other drugs for the treatment of Alzheimer's disease. Finally, there is interest in exploring the potential use of this compound for the treatment of other neurodegenerative diseases that involve inflammation and the accumulation of misfolded proteins.

Synthesis Methods

The synthesis of 6-[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-1-ynyl]pyridine-3-carboxylic acid involves several steps, including the coupling of a pyridine-3-carboxylic acid derivative with an alkyne, followed by a Sonogashira coupling reaction to introduce the but-3-en-1-ynyl group. The final step involves the addition of the trimethylcyclohexen-1-yl group via a Wittig reaction.

Scientific Research Applications

6-[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-1-ynyl]pyridine-3-carboxylic acid has been the subject of numerous scientific studies, including both in vitro and in vivo experiments. In vitro studies have shown that this compound can inhibit the binding of amyloid beta (Aβ) to RAGE, which is believed to be one of the key mechanisms by which the drug exerts its therapeutic effects. In vivo studies in animal models of Alzheimer's disease have shown that this compound can improve cognitive function and reduce the accumulation of Aβ in the brain.

properties

CAS RN

116627-76-0

Molecular Formula

C19H21NO2

Molecular Weight

295.4 g/mol

IUPAC Name

6-[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-1-ynyl]pyridine-3-carboxylic acid

InChI

InChI=1S/C19H21NO2/c1-14-7-6-12-19(2,3)17(14)9-5-4-8-16-11-10-15(13-20-16)18(21)22/h5,9-11,13H,6-7,12H2,1-3H3,(H,21,22)/b9-5+

InChI Key

DSQMLDQMOIVLSY-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C#CC2=NC=C(C=C2)C(=O)O

SMILES

CC1=C(C(CCC1)(C)C)C=CC#CC2=NC=C(C=C2)C(=O)O

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC#CC2=NC=C(C=C2)C(=O)O

synonyms

6-(4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-3-buten-1-ynyl)-3-pyridinecar boxylic acid

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.